molecular formula C9H6BrFN2O2 B15334208 Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate

Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate

Cat. No.: B15334208
M. Wt: 273.06 g/mol
InChI Key: YLOKBHPPNNKOHG-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-5-fluoro-2-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and dyes.

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Bromo-5-fluoropyridine-2-carboxylate
  • Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 6-Bromo-5-fluoro-2-pyridinecarboxylate

Uniqueness

Methyl 6-Bromo-5-fluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

YLOKBHPPNNKOHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)F)Br

Origin of Product

United States

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